3-(2,3-Dichlorophenyl)propanal
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Overview
Description
3-(2,3-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of propanal, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)propanal typically involves the reaction of 2,3-dichlorobenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the aldehyde group of propanal to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2,3-Dichlorophenyl)propanoic acid.
Reduction: 3-(2,3-Dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dichlorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)propanal depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)propanal
- 3-(2,5-Dichlorophenyl)propanal
- 3-(2,6-Dichlorophenyl)propanal
Uniqueness
3-(2,3-Dichlorophenyl)propanal is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.
Biological Activity
3-(2,3-Dichlorophenyl)propanal is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of aldehydes and is characterized by the presence of two chlorine atoms on the phenyl ring. Its chemical structure can be represented as follows:
Neuropharmacological Effects
The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Studies suggest that compounds with similar structures can act as partial agonists or antagonists at these receptors, which are implicated in various neuropsychiatric disorders. For example, some derivatives have shown significant affinity for D3 receptors, which may provide insights into their potential therapeutic applications in treating conditions like schizophrenia and substance use disorders .
Genotoxicity
Genotoxicity studies on related compounds have raised concerns regarding their safety profile. For example, 1,3-Dichloro-2-propanol (a related compound) has demonstrated mutagenic effects in bacterial assays. Such findings highlight the necessity for thorough toxicological evaluations of this compound to ascertain its safety for human use .
Hepatotoxicity
Research into liver toxicity has revealed that certain dichlorophenyl compounds can induce liver damage through mechanisms involving oxidative stress and inflammation. The role of non-parenchymal cells in mediating these effects underscores the complexity of the liver's response to such compounds .
Case Studies
- Dopamine Receptor Interaction : A study exploring the binding affinities of various piperazine derivatives found that certain modifications to the structure significantly enhanced D3 receptor selectivity and affinity. This suggests that similar modifications to this compound could yield compounds with improved pharmacological profiles .
- Antimicrobial Activity Assessment : Another investigation into structurally related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. This could imply that this compound may also possess antimicrobial properties warranting further exploration .
Research Findings Summary Table
Properties
CAS No. |
1057670-84-4 |
---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)propanal |
InChI |
InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2 |
InChI Key |
FFXMFAOIAOPXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCC=O |
Origin of Product |
United States |
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